molecular formula C6H5N3O B11924291 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile CAS No. 13638-15-8

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B11924291
CAS No.: 13638-15-8
M. Wt: 135.12 g/mol
InChI Key: SUHPOEHIBTYTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization and methylation steps. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated reagents and bases like sodium hydride are often employed.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Production of dihydropyrimidine derivatives.

    Substitution: Introduction of various functional groups, leading to diverse pyrimidine derivatives.

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile has numerous applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with nucleic acid synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

  • 1-Methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile
  • 2-Methyl-4-oxo-1,2-dihydropyrimidine-5-carbonitrile
  • 1,3-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

Uniqueness: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

13638-15-8

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1-methyl-2-oxopyrimidine-5-carbonitrile

InChI

InChI=1S/C6H5N3O/c1-9-4-5(2-7)3-8-6(9)10/h3-4H,1H3

InChI Key

SUHPOEHIBTYTKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=NC1=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.